molecular formula C22H28ClNO2 B5254139 3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride

3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride

Cat. No.: B5254139
M. Wt: 373.9 g/mol
InChI Key: FBFNQRCCSNWZIO-UHFFFAOYSA-N
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Description

3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride is a synthetic organic compound that belongs to the isoquinoline class. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, ethyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes and amines, which undergo condensation reactions to form the isoquinoline core. Subsequent steps may involve alkylation, methylation, and methoxylation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst use to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the aromatic ring or the nitrogen atom in the isoquinoline structure, potentially forming dihydroisoquinolines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce dihydroisoquinolines.

Scientific Research Applications

3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Could be investigated for pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.

    Isoquinoline: The parent compound of the class, lacking the additional functional groups.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

Uniqueness

3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2.ClH/c1-6-22(7-2)14-17-12-19(24-4)20(25-5)13-18(17)21(23-22)16-10-8-15(3)9-11-16;/h8-13H,6-7,14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNQRCCSNWZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC(=C(C=C2C(=N1)C3=CC=C(C=C3)C)OC)OC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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